molecular formula C9H12F2 B12577842 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane CAS No. 634191-41-6

3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane

Cat. No.: B12577842
CAS No.: 634191-41-6
M. Wt: 158.19 g/mol
InChI Key: XHBBSEGSXYPYAT-UHFFFAOYSA-N
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Description

3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 25 bonds, including 13 non-hydrogen bonds, and features multiple ring systems: one four-membered ring, two five-membered rings, one six-membered ring, one seven-membered ring, and one eight-membered ring . The presence of two fluorine atoms at the 3,3-positions adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane involves multiple steps, often starting from simpler bicyclic or tricyclic precursors. One common approach is the fluorination of tricyclo[4.2.1.0~2,5~]nonane derivatives using fluorinating agents under controlled conditions . The reaction conditions typically require anhydrous solvents and low temperatures to ensure selective fluorination without overreaction.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in fluorination techniques and the availability of specialized reagents have made it possible to produce this compound on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .

Scientific Research Applications

3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the tricyclic structure can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorobicyclo[4.2.1]nonane: Similar structure but lacks the additional ring systems.

    3,3-Difluorotricyclo[3.3.1]nonane: Different ring configuration with fewer rings.

    3,3-Difluorotricyclo[4.3.0]nonane: Different ring sizes and configurations.

Uniqueness

3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is unique due to its multiple ring systems and the presence of fluorine atoms, which impart distinct chemical and physical properties. Its complex structure makes it a valuable compound for studying the effects of fluorination and ring strain in organic molecules .

Properties

CAS No.

634191-41-6

Molecular Formula

C9H12F2

Molecular Weight

158.19 g/mol

IUPAC Name

3,3-difluorotricyclo[4.2.1.02,5]nonane

InChI

InChI=1S/C9H12F2/c10-9(11)4-7-5-1-2-6(3-5)8(7)9/h5-8H,1-4H2

InChI Key

XHBBSEGSXYPYAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(C3)(F)F

Origin of Product

United States

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